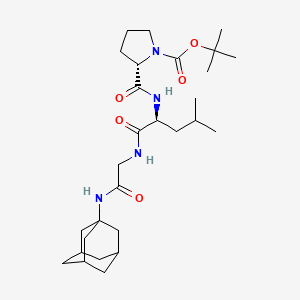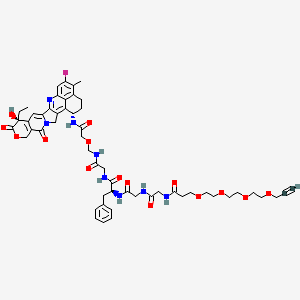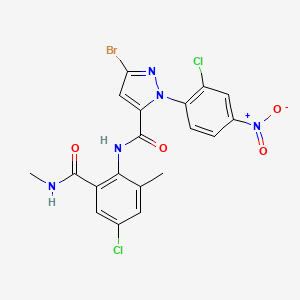
Insecticidal agent 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of insecticidal agent 6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Insecticidal agent 6 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into reduced forms.
Substitution: Substitution reactions can occur with suitable nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Insecticidal agent 6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study insecticidal mechanisms and develop new insecticides.
Biology: Investigated for its effects on insect physiology and behavior.
Industry: Utilized in pest control products for agriculture and public health
Mechanism of Action
Insecticidal agent 6 exerts its effects by inhibiting insect ryanodine receptors (RyRs), which are critical for calcium ion regulation in muscle cells. This inhibition disrupts calcium homeostasis, leading to muscle paralysis and eventual death of the insect . The molecular targets and pathways involved include the RyRs and associated signaling pathways .
Comparison with Similar Compounds
Hydroxychloroquine: An alkalinizing lysosomatropic drug with insecticidal properties.
Artemisinin: A herbal therapy with potent activity against malarial organisms.
Nitazoxanide: A synthetic benzamide with antiprotozoal activity.
Comparison: Insecticidal agent 6 is unique in its specific inhibition of insect ryanodine receptors, whereas compounds like hydroxychloroquine and artemisinin have broader mechanisms of action. Additionally, this compound demonstrates higher efficacy against lepidopteran pests compared to other insecticidal agents .
Properties
Molecular Formula |
C19H14BrCl2N5O4 |
|---|---|
Molecular Weight |
527.2 g/mol |
IUPAC Name |
5-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-2-(2-chloro-4-nitrophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H14BrCl2N5O4/c1-9-5-10(21)6-12(18(28)23-2)17(9)24-19(29)15-8-16(20)25-26(15)14-4-3-11(27(30)31)7-13(14)22/h3-8H,1-2H3,(H,23,28)(H,24,29) |
InChI Key |
VHKCXKYVUMUVPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Br)C(=O)NC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


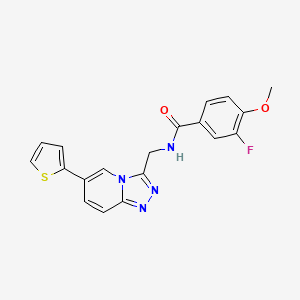
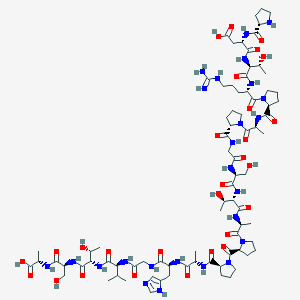
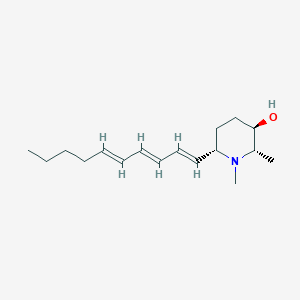
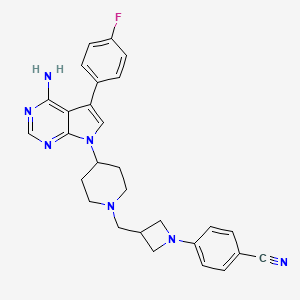
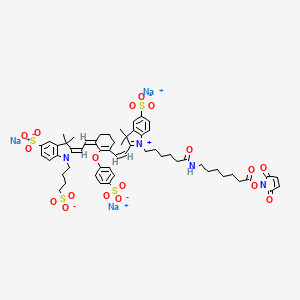
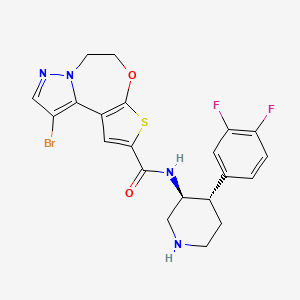
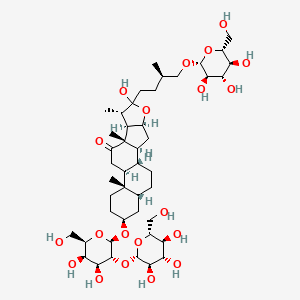
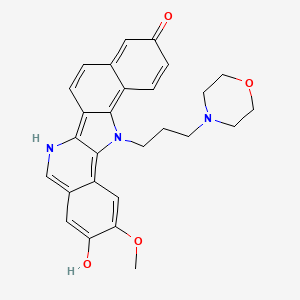

![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)


